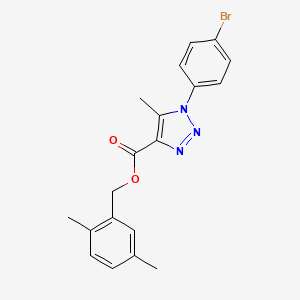

(2,5-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound “(2,5-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a 1,2,3-triazole derivative featuring a carboxylate ester group at position 4, a 4-bromophenyl substituent at position 1, and a 5-methyl group on the triazole core. The ester moiety is further substituted with a 2,5-dimethylphenylmethyl group. Triazoles are renowned for their versatility in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties . The bromophenyl and dimethylphenyl substituents in this compound likely influence its physicochemical behavior, including solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name |

(2,5-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O2/c1-12-4-5-13(2)15(10-12)11-25-19(24)18-14(3)23(22-21-18)17-8-6-16(20)7-9-17/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHFZFFOAYCQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

Preparation of Azide: The azide precursor can be synthesized by reacting 4-bromoaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

Preparation of Alkyne: The alkyne precursor can be synthesized by reacting 2,5-dimethylbenzyl bromide with sodium acetylide.

Cycloaddition Reaction: The azide and alkyne precursors are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of (2,5-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(2,5-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,5-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromophenyl and dimethylphenyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound shares structural motifs with several triazole- and halogen-substituted derivatives:

- 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m) : This benzoxazole-triazole hybrid contains a bromophenyl group and a thione (C=S) group. Unlike the target compound’s carboxylate ester, the thione group in 6m contributes to distinct electronic and hydrogen-bonding properties .

- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate: A triazine-based compound with bromophenyl and methoxyphenoxy groups. The triazine core and formyl substituent differentiate its reactivity and intermolecular interactions from the target’s triazole-carboxylate system .

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole : An isostructural chloro analog of bromo derivatives, highlighting halogen-dependent electronic effects .

Substituent Effects on Physicochemical Properties

- Bromine vs.

- Methyl vs. Methoxy Groups: The electron-donating methyl groups on the target’s phenyl ring contrast with methoxy substituents in triazine analogs (e.g., ), which are stronger electron donors. This difference influences solubility and dipole moments.

- Carboxylate Ester vs. Thione : The target’s ester group contributes to higher polarity and hydrogen-bond acceptor capacity compared to thione-containing analogs like 6m .

Spectroscopic and Analytical Comparisons

Table 1: Comparative Spectroscopic and Analytical Data

- IR Spectroscopy : The target’s ester carbonyl (C=O) stretch (~1700 cm⁻¹) is characteristic of carboxylate esters, whereas compound 6m exhibits a thione (C=S) stretch at 1212 cm⁻¹ .

- ¹H-NMR : Methyl groups in both the target compound and 6m resonate near 2.3–2.6 ppm, while aromatic protons in bromophenyl derivatives typically appear between 6.5–8.0 ppm .

- Elemental Analysis: Minor deviations in experimental vs. calculated values (e.g., 6m’s carbon content: 57.03% found vs. 57.39% calcd) suggest synthesis purity challenges common in halogenated triazoles .

Computational and Crystallographic Insights

- DFT Studies : The incorporation of exact exchange terms in density-functional theory (DFT) improves thermochemical accuracy for halogenated compounds, enabling reliable predictions of the target’s stability and reactivity .

- Crystallography : Tools like SHELXL and WinGX are widely used for refining crystal structures of triazole derivatives. The target’s bromophenyl and ester groups may foster unique hydrogen-bonding or halogen-bonding networks compared to chloro analogs .

Biological Activity

The compound (2,5-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole class of compounds, known for their diverse biological activities. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring and various substituents that enhance its biological activity. The presence of the bromophenyl and dimethylphenyl groups contributes to its unique chemical properties, including increased reactivity and potential for halogen bonding interactions.

| Property | Value |

|---|---|

| IUPAC Name | (2,5-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |

| Molecular Formula | C19H18BrN3O2 |

| Molecular Weight | 396.26 g/mol |

| CAS Number | 946295-21-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can modulate enzyme activity or receptor function. The bromophenyl and dimethylphenyl groups may enhance binding affinity to these targets, potentially leading to inhibition or activation of various biological pathways.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or interference with nucleic acid synthesis.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. A notable study revealed that similar triazole derivatives exhibited IC50 values in the low micromolar range against several cancer types, suggesting promising anticancer activity.

Case Study: In Vitro Evaluation

In a recent study evaluating the biological activities of triazole derivatives, including our compound, it was found that:

- Cell Lines Tested : Human colon adenocarcinoma (HT-29), breast cancer (MCF-7), and lung carcinoma (A549).

- IC50 Values : Ranged from 5 to 15 µM across different cell lines.

This indicates a moderate to potent anticancer effect compared to standard chemotherapeutics.

Research Findings

Several studies have highlighted the potential applications of this compound:

-

Antimicrobial Studies :

- Triazole derivatives were tested against gram-positive and gram-negative bacteria.

- Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus.

-

Anticancer Studies :

- A derivative showed significant growth inhibition in multiple cancer cell lines with an IC50 value of approximately 10 µM.

- Mechanistic studies suggested that the compound induces cell cycle arrest at the G2/M phase.

-

Structure-Activity Relationship (SAR) :

- Modifications on the phenyl rings were found to significantly affect biological activity.

- Substituents such as halogens or electron-donating groups enhanced potency against certain cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.